Functional Potency at Recombinant Human nAChR Subtypes – N-Methylcytisine vs. Cytisine
N-Methylcytisine exhibits substantially lower functional potency than cytisine at heteromeric α4β2 and α4β4 nAChRs when assessed in identical experimental systems. At recombinant human α4β2 receptors expressed in Xenopus oocytes, N-methylcytisine shows an EC50 of 13 µM, whereas cytisine's EC50 at this subtype is reported in the range of 0.14–1.0 µM across multiple independent studies [1][2]. This represents an approximately 13- to 93-fold rightward potency shift. The divergence is even more pronounced at the homomeric α7 subtype, where N-methylcytisine's EC50 of 340 µM contrasts with cytisine's reported EC50 range of 10–30 µM—an 11- to 34-fold difference [1]. The N-methyl substitution therefore converts a relatively potent α4β2 partial agonist (cytisine) into a low-potency, broadly non-selective agonist across all three major neuronal nAChR subtypes [3].
| Evidence Dimension | Functional agonist potency (EC50) at recombinant human nAChR subtypes in Xenopus oocytes |
|---|---|
| Target Compound Data | hα4β2 EC50 = 13 µM; hα4β4 EC50 = 13 µM; hα7 EC50 = 340 µM [1] |
| Comparator Or Baseline | Cytisine: hα4β2 EC50 ≈ 0.14–1.0 µM; hα7 EC50 ≈ 10–30 µM (multiple studies) [2] |
| Quantified Difference | ≈13–93× less potent at hα4β2; ≈11–34× less potent at hα7 |
| Conditions | Recombinant human nAChR subunits expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
Investigators requiring a low-potency nAChR agonist tool compound for partial receptor occupancy studies or for discriminating high-sensitivity vs. low-sensitivity α4β2 receptor populations should select N-methylcytisine over cytisine based on this quantitative potency offset.
- [1] Cayman Chemical / Bertin Bioreagent. N-Methylcytisine (CAT N°: 34752) Technical Datasheet. EC50 values at human α4β2, α4β4, and α7 nAChRs expressed in Xenopus oocytes. View Source
- [2] Capelli AM, Castelletti L, Chen YH, et al. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties. J Neurosci. 2011. (Cytisine EC50 range 0.3–1 µM at α4β2); also Papke RL, Heinemann SF. Partial agonist properties of cytisine on neuronal nicotinic receptors containing the β2 subunit. Mol Pharmacol. 1994;45(1):142-149. View Source
- [3] Slater YE, Houlihan LM, Maskell PD, et al. Halogenated cytisine derivatives as agonists at human neuronal nicotinic acetylcholine receptor subtypes. Neuropharmacology. 2003;44(4):503-515. PMID: 12646287. (N-Me-cy diminished affinity and functional potency at all nAChR subtypes vs. cytisine). View Source
